N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a benzotriazinone core linked via an acetamide group to a 4-methylindole ethyl moiety. Benzotriazinone derivatives are pharmacologically significant due to their diverse biological activities, including enzyme inhibition and anticancer properties . Notably, this compound has been listed by the World Health Organization (WHO) under Recommended International Nonproprietary Names (INN), indicating its therapeutic relevance .
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(4-methylindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C20H19N5O2/c1-14-5-4-8-18-15(14)9-11-24(18)12-10-21-19(26)13-25-20(27)16-6-2-3-7-17(16)22-23-25/h2-9,11H,10,12-13H2,1H3,(H,21,26) |
InChI Key |
KWLWOIKZHJRVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Benzotriazinyl Group: The benzotriazinyl group can be introduced through a coupling reaction with an appropriate benzotriazinyl precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The benzotriazinyl group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Acetamide Derivatives
Several indole-acetamide analogs (e.g., compounds 10j–10m from ) share structural motifs with the target compound. These derivatives feature a 1H-indole-3-yl core linked to substituted aryl groups via acetamide, but differ in their N-substituents (e.g., 4-chlorobenzoyl, naphthyl, nitrophenyl). Key comparisons include:
Quinazolinone Acetamide Derivatives
Quinazolinone-based analogs (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) are structurally related but replace benzotriazinone with a quinazolinone ring. These compounds exhibit potent inhibition of enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis therapy .
Sulfonamide-Linked Indole Acetamides
Compounds such as 31 and 36–37 (–7) incorporate sulfonamide groups instead of benzotriazinone. These analogs, derived from indomethacin, target cyclooxygenase (COX) enzymes but show lower synthetic yields (41–43%) .
| Property | Target Compound | Sulfonamide Analog (31) |
|---|---|---|
| Linker Group | Acetamide | Sulfonamide |
| Substituents | Benzotriazinone, 4-methylindole | Trifluoromethylphenyl |
| Synthetic Yield | Not reported | 43% |
- Functional Differences: The sulfonamide group’s strong electron-withdrawing nature may reduce metabolic stability compared to the acetamide-benzotriazinone system, which could offer improved pharmacokinetics .
Oxadiazole-Containing Indole Acetamides
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replace benzotriazinone with oxadiazole, a heterocycle known for antioxidant activity. These compounds demonstrate moderate-to-high intestinal absorption and blood-brain barrier (BBB) permeability in silico .
| Property | Target Compound | Oxadiazole Analog |
|---|---|---|
| Heterocycle | Benzotriazinone | 1,3,4-Oxadiazole |
| Bioactivity | Not reported | Antioxidant (DPPH assay) |
| Predicted BBB Permeability | Not reported | High |
- Therapeutic Potential: The target compound’s benzotriazinone group may offer unique redox properties compared to oxadiazoles, which are prone to metabolic oxidation .
Biological Activity
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C_{19}H_{20}N_{4}O_{2}
Molecular Weight: 336.39 g/mol
IUPAC Name: this compound
SMILES Notation: CN1C=CC=C1C(=O)NCCN2C=CC(=C2)C(=O)N3C=CC=C3N=N3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the indole derivative through Fischer indole synthesis, followed by the introduction of the benzotriazine moiety via cyclization reactions. The final product is obtained through acylation reactions using acetic anhydride or similar reagents.
Antimicrobial Activity
Research has indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organisms |
|---|---|---|---|
| Compound A | 0.56–12.50 | 2.08–16.67 | Bacillus cereus, S. aureus |
| Compound B | 1.99 | 3.98 | L. monocytogenes |
| N-[2-(4-methyl... ] | TBD | TBD | TBD |
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. It has been found to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that derivatives of benzotriazine exhibited IC50 values in the micromolar range against breast cancer cells.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- DNA Intercalation: The benzotriazine moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: The indole component can inhibit key enzymes involved in cancer progression and microbial resistance.
- Signal Pathway Modulation: The compound may modulate signaling pathways related to apoptosis and inflammation.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several indole derivatives against common pathogens responsible for nosocomial infections. The results indicated that N-[2-(4-methyl... ] demonstrated superior activity compared to standard antibiotics.
Case Study 2: Cancer Treatment
In vitro studies on breast cancer cell lines showed that treatment with N-[2-(4-methyl... ] resulted in significant inhibition of cell growth and induced apoptosis markers after 48 hours of exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
